molecular formula C11H9FN2 B1501759 2-(5-Fluoropyridin-2-YL)aniline CAS No. 885277-17-8

2-(5-Fluoropyridin-2-YL)aniline

Cat. No. B1501759
CAS RN: 885277-17-8
M. Wt: 188.2 g/mol
InChI Key: ITKSWSQUENSIEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Fluoropyridin-2-YL)aniline is a chemical compound . It is used as an intermediate in the synthesis of benzamide scaffolds, which are potent antagonists against P2X7 receptors .


Synthesis Analysis

The synthesis of 2-(5-Fluoropyridin-2-YL)aniline involves a series of steps. A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated . A catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols .


Molecular Structure Analysis

The molecular structure of 2-(5-Fluoropyridin-2-YL)aniline is characterized by the presence of a fluoropyridine ring attached to an aniline group .


Chemical Reactions Analysis

The chemical reactions involving 2-(5-Fluoropyridin-2-YL)aniline are diverse. For instance, reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with excess of aniline followed by intramolecular cyclization yielded 3-arylamino derivative . Similarly, 3-fluoro- and 3-nitropyridines bearing neighboring hydroxyimino group gave the corresponding isoxazolo[4,5-b]pyridines under the action of NaH in DMF .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(5-Fluoropyridin-2-YL)aniline are characterized by the presence of the strong electron-withdrawing substituent(s) in the aromatic ring. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Safety and Hazards

While specific safety and hazard information for 2-(5-Fluoropyridin-2-YL)aniline was not found, it’s important to handle all chemical compounds with care. Avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

The future directions for 2-(5-Fluoropyridin-2-YL)aniline could involve its use in the synthesis of novel heterocyclic compounds with potential biological activities . Additionally, it could be used in the construction of fluorescent Zn (ii) frameworks for sensing specific anions and organic molecules .

properties

IUPAC Name

2-(5-fluoropyridin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c12-8-5-6-11(14-7-8)9-3-1-2-4-10(9)13/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKSWSQUENSIEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695923
Record name 2-(5-Fluoropyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Fluoropyridin-2-YL)aniline

CAS RN

885277-17-8
Record name 2-(5-Fluoropyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Fluoropyridin-2-YL)aniline
Reactant of Route 2
Reactant of Route 2
2-(5-Fluoropyridin-2-YL)aniline
Reactant of Route 3
Reactant of Route 3
2-(5-Fluoropyridin-2-YL)aniline
Reactant of Route 4
Reactant of Route 4
2-(5-Fluoropyridin-2-YL)aniline
Reactant of Route 5
Reactant of Route 5
2-(5-Fluoropyridin-2-YL)aniline
Reactant of Route 6
Reactant of Route 6
2-(5-Fluoropyridin-2-YL)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.